molecular formula C9H17I B1321976 (3-Iodopropyl)cyclohexane CAS No. 147936-56-9

(3-Iodopropyl)cyclohexane

Cat. No.: B1321976
CAS No.: 147936-56-9
M. Wt: 252.14 g/mol
InChI Key: SMIMGPQSIIJKCC-UHFFFAOYSA-N
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Description

(3-Iodopropyl)cyclohexane is an organic compound with the molecular formula C9H17I It consists of a cyclohexane ring substituted with a 3-iodopropyl group

Scientific Research Applications

(3-Iodopropyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for (3-Iodopropyl)cyclohexane was not found, related compounds like cyclohexane are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, specific target organ toxicities (single exposure), and aspiration toxicities .

Future Directions

The exploration of novel methodologies might provide more possibilities of converting cyclohexane into industrially relevant chemicals in the future . The reaction of 1,3-dipolar cycloaddition is a powerful synthetic approach for the formation of a variety of heterocycles, very important scaffolds in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodopropyl)cyclohexane typically involves the iodination of propylcyclohexane. One common method is the reaction of cyclohexane with 3-iodopropanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Iodopropyl)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of various substituted cyclohexanes.

    Oxidation: Formation of cyclohexanol or cyclohexanone.

    Reduction: Formation of propylcyclohexane.

Mechanism of Action

The mechanism of action of (3-Iodopropyl)cyclohexane involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in various chemical reactions, such as halogen bonding, which can influence the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution and oxidative addition, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

  • (3-Bromopropyl)cyclohexane
  • (3-Chloropropyl)cyclohexane
  • (3-Fluoropropyl)cyclohexane

Comparison: (3-Iodopropyl)cyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties. For example, this compound may exhibit higher reactivity in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts .

Properties

IUPAC Name

3-iodopropylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMGPQSIIJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624257
Record name (3-Iodopropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147936-56-9
Record name (3-Iodopropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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